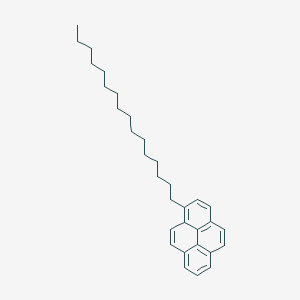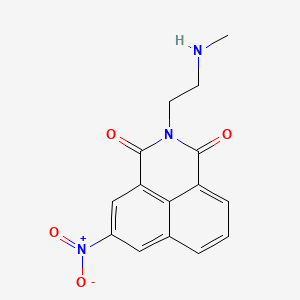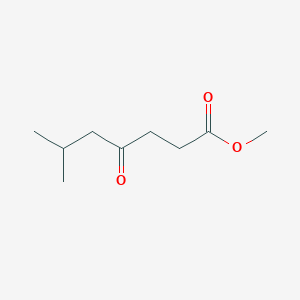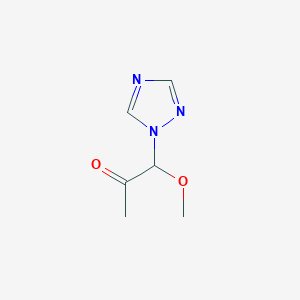
1H-Azepine, hexahydro-1,3,3,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- is a seven-membered heterocyclic compound containing nitrogen It is a saturated derivative of azepine, characterized by the presence of four methyl groups at positions 1, 3, 3, and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1,3,3,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted amino alcohols or amino acids. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the need for manual intervention. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high efficiency and purity.
化学反応の分析
Types of Reactions
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: The methyl groups and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1H-Azepine, hexahydro-1,3,3,5-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1H-Azepine, hexahydro-1-amino-: Another azepine derivative with an amino group at position 1.
Hexamethylenimine: A six-membered ring analog with similar structural features.
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A triazine derivative with three nitrogen atoms in the ring.
Uniqueness
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
81810-85-7 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
1,3,3,5-tetramethylazepane |
InChI |
InChI=1S/C10H21N/c1-9-5-6-11(4)8-10(2,3)7-9/h9H,5-8H2,1-4H3 |
InChIキー |
PTSMCPVTLLSOHH-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC(C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)



![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)






